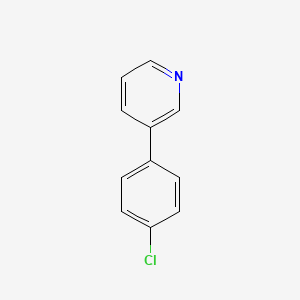
3-(4-氯苯基)吡啶
概述
描述
3-(4-Chlorophenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 4-chlorophenyl group at the third position
科学研究应用
3-(4-Chlorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A . The interaction of these compounds with their targets can lead to changes in the target’s function, potentially leading to therapeutic effects.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to influence various biochemical pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that 3-(4-Chlorophenyl)pyridine could potentially influence similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds, such as pyrrolo[3,4-c]pyridine derivatives, have been studied . For instance, one such derivative was found to have low plasma exposure and high clearance, despite good metabolic stability in liver microsomes . This could potentially provide insights into the ADME properties of 3-(4-Chlorophenyl)pyridine.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit various biological activities . For example, some indole derivatives have shown anti-inflammatory and analgesic activities . This suggests that 3-(4-Chlorophenyl)pyridine could potentially have similar effects.
Action Environment
It’s worth noting that the efficacy of similar compounds, such as those used in suzuki–miyaura coupling reactions, can be influenced by specific reaction conditions . Therefore, it’s plausible that environmental factors could also influence the action of 3-(4-Chlorophenyl)pyridine.
生化分析
Biochemical Properties
3-(4-Chlorophenyl)pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules such as DNA, proteins, and lipids. Additionally, 3-(4-Chlorophenyl)pyridine has been found to inhibit certain kinases, which are enzymes that play a critical role in cell signaling pathways . These interactions can modulate various biochemical pathways, influencing cellular functions and responses.
Cellular Effects
The effects of 3-(4-Chlorophenyl)pyridine on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by modulating the expression of pro-apoptotic and anti-apoptotic genes . This modulation occurs through the activation of specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. In neuronal cells, 3-(4-Chlorophenyl)pyridine has been shown to affect neurotransmitter release and synaptic plasticity, potentially through its interaction with neurotransmitter receptors and ion channels . These cellular effects highlight the compound’s potential in therapeutic applications for cancer and neurological disorders.
Molecular Mechanism
At the molecular level, 3-(4-Chlorophenyl)pyridine exerts its effects through various mechanisms. One key mechanism is the inhibition of specific kinases, which leads to the disruption of downstream signaling pathways involved in cell proliferation, survival, and differentiation . This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells. Additionally, 3-(4-Chlorophenyl)pyridine can bind to cytochrome P450 enzymes, altering their catalytic activity and leading to the formation of reactive metabolites . These metabolites can cause oxidative stress and damage to cellular components, further contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Chlorophenyl)pyridine have been studied over various time points to understand its stability, degradation, and long-term impact on cellular functions. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 3-(4-Chlorophenyl)pyridine can lead to cumulative effects on cellular functions, such as increased oxidative stress and DNA damage . These long-term effects are particularly relevant in the context of chronic exposure and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(4-Chlorophenyl)pyridine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for pain management . At higher doses, 3-(4-Chlorophenyl)pyridine can induce toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the formation of reactive metabolites and the subsequent oxidative stress and damage to liver and kidney tissues. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
3-(4-Chlorophenyl)pyridine is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of 3-(4-Chlorophenyl)pyridine, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic pathways of 3-(4-Chlorophenyl)pyridine are essential for understanding its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 3-(4-Chlorophenyl)pyridine within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, 3-(4-Chlorophenyl)pyridine can bind to intracellular proteins, such as cytochrome P450 enzymes and kinases, influencing its localization and accumulation . The distribution of 3-(4-Chlorophenyl)pyridine in tissues is also influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of 3-(4-Chlorophenyl)pyridine is critical for its activity and function. This compound has been found to localize primarily in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, 3-(4-Chlorophenyl)pyridine can be transported to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization of 3-(4-Chlorophenyl)pyridine is regulated by various targeting signals and post-translational modifications, which direct it to specific compartments and organelles.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)pyridine typically involves the coupling of 4-chlorobenzaldehyde with pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boronic acids to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of 3-(4-Chlorophenyl)pyridine may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 3-(4-Chlorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of 3-(4-aminophenyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
相似化合物的比较
3-Chloropyridine: Another chlorinated pyridine derivative with different substitution patterns.
4-Chloropyridine: Similar structure but with the chlorine atom directly attached to the pyridine ring.
3-(4-Bromophenyl)pyridine: Similar compound with a bromine atom instead of chlorine.
Uniqueness: 3-(4-Chlorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields, distinguishing it from other similar compounds .
属性
IUPAC Name |
3-(4-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNIXEJSFQOEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523439 | |
| Record name | 3-(4-Chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5957-97-1 | |
| Record name | 3-(4-Chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
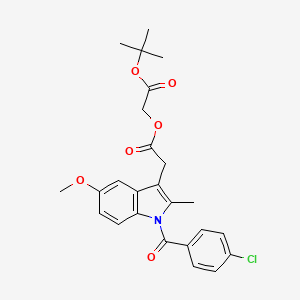
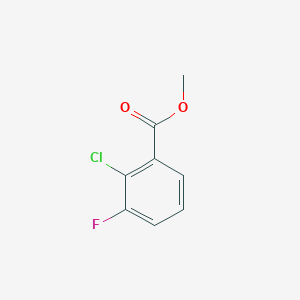
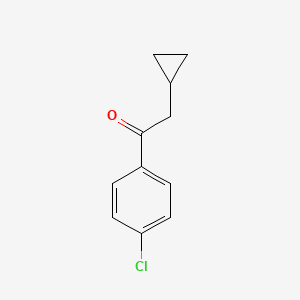
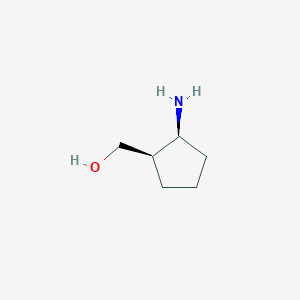
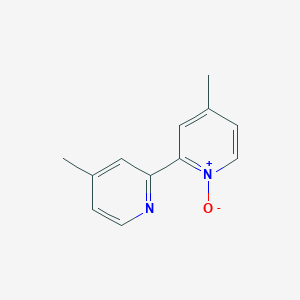
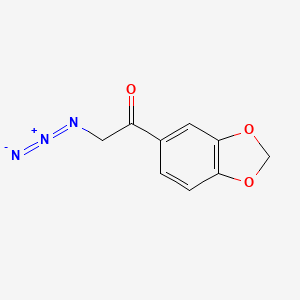
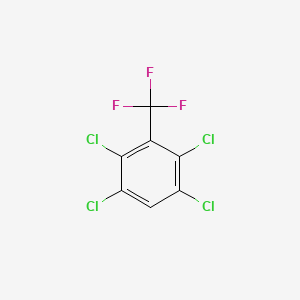

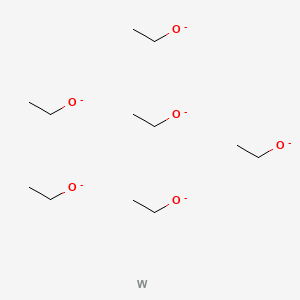
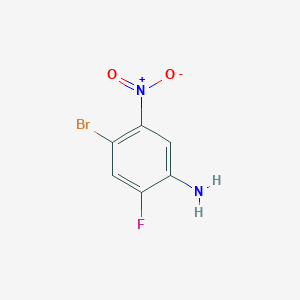
![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine](/img/structure/B1601223.png)
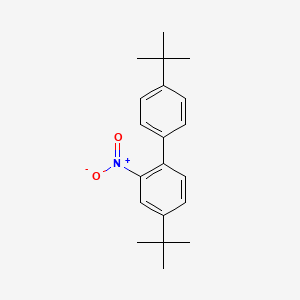
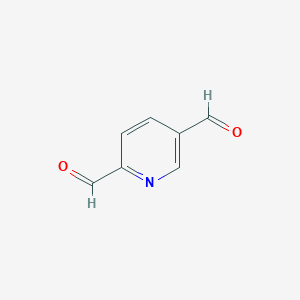
![2,2'-Diiodo-9,9'-spirobi[fluorene]](/img/structure/B1601229.png)
